
(3-(4-Azidobenzamido)propyl)triphenylphosphonium,monobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoA is a ratiometric mass spectrometry probe designed to detect changes in mitochondrial hydrogen sulfide (H₂S) levels in vivo. It is particularly useful in biological and medical research for assessing mitochondrial function and oxidative stress. MitoA contains a triphenylphosphonium cation component that drives its accumulation in mitochondria, where its aryl azide moiety selectively reacts with H₂S to produce an amine product, MitoN .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MitoA involves several steps. Initially, a triphenylphosphonium cation is coupled with an aryl azide. The aryl azide moiety is then selectively reacted with H₂S to produce the amine product, MitoN. The synthetic route includes the use of reagents such as sodium azide and triphenylphosphine, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for MitoA are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
MitoA primarily undergoes substitution reactions. The aryl azide moiety in MitoA reacts with hydrogen sulfide (H₂S) to form an aryl amine product, MitoN .
Common Reagents and Conditions
Reagents: Sodium azide, triphenylphosphine, hydrogen sulfide.
Major Products
The major product formed from the reaction of MitoA with hydrogen sulfide is MitoN, an aryl amine .
Scientific Research Applications
MitoA has a wide range of applications in scientific research:
Chemistry: Used as a probe to study mitochondrial function and oxidative stress.
Biology: Helps in understanding the role of hydrogen sulfide in cellular signaling and metabolism.
Medicine: Used in research related to cardiovascular diseases, neurodegenerative diseases, and cancer, where mitochondrial dysfunction is a key factor.
Industry: Employed in the development of diagnostic tools and therapeutic agents targeting mitochondrial health
Mechanism of Action
MitoA exerts its effects by accumulating in the mitochondria due to the presence of the triphenylphosphonium cation. Once inside the mitochondria, the aryl azide moiety reacts with hydrogen sulfide to form MitoN. This reaction allows for the quantification of mitochondrial hydrogen sulfide levels using mass spectrometry. The MitoN/MitoA ratio reflects the mitochondrial matrix hydrogen sulfide concentration, providing insights into mitochondrial function and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
MitoB: Another mitochondria-targeted probe used to measure hydrogen peroxide levels.
MitoTEMPO: A mitochondria-targeted antioxidant that scavenges superoxide radicals.
MitoPQ: A probe used to detect peroxynitrite in mitochondria
Uniqueness of MitoA
MitoA is unique in its ability to selectively react with hydrogen sulfide within the mitochondria, providing a specific and sensitive measure of mitochondrial hydrogen sulfide levels. This specificity makes it a valuable tool in research focused on mitochondrial function and oxidative stress .
Properties
Molecular Formula |
C28H26BrN4OP |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
3-[(4-azidobenzoyl)amino]propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25N4OP.BrH/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27;/h1-9,11-20H,10,21-22H2;1H |
InChI Key |
ZRHGIBLKBREUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
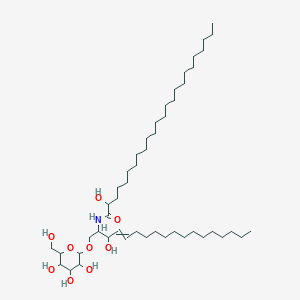
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)

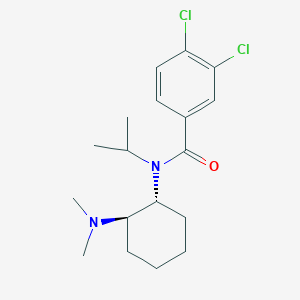

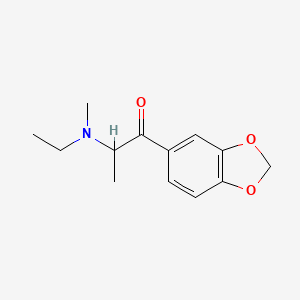

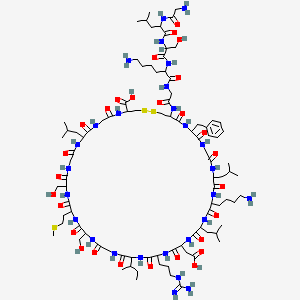
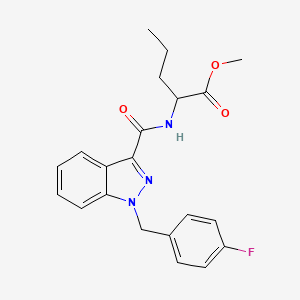
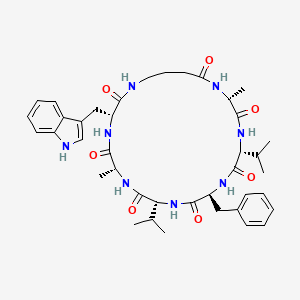
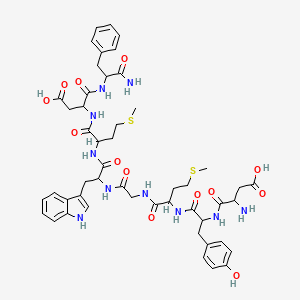
![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B10786037.png)
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786047.png)
